molecular formula C7H11ClO2 B8203101 tert-Butyl 3-chloroacrylate

tert-Butyl 3-chloroacrylate

Cat. No.: B8203101
M. Wt: 162.61 g/mol
InChI Key: FLOOFJJIWQNQCS-SNAWJCMRSA-N
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Description

tert-Butyl 3-chloroacrylate (CAS 39257-25-5) is a high-purity ester derivative with a molecular formula of C7H11ClO2 and a molecular weight of 162.61 g/mol . This compound is provided as the (Z)-isomer and is a versatile building block in organic synthesis, particularly valuable for constructing complex molecules in pharmaceutical and agrochemical research . Its structure, featuring both an acrylate ester and a reactive chloro substituent, makes it a key intermediate in reactions such as nucleophilic substitutions, cross-couplings, and cyclizations to form various heterocyclic systems. Researchers utilize this compound for the development of novel compounds and materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in a laboratory setting. For storage and stability, it is recommended to be kept at 2-8°C .

Properties

IUPAC Name

tert-butyl (E)-3-chloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOOFJJIWQNQCS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The acid-catalyzed esterification of chloroacetic acid with isobutylene represents a scalable and eco-friendly approach. The process involves:

  • Dissolving chloroacetic acid in dichloromethane.

  • Reacting with isobutylene gas at 20–35°C in the presence of a macropore strong acid cation exchange resin (e.g., KC116 or KC117).

  • Continuous production via a fixed-bed reactor system.

The chemical equation is:
C2H3ClO2+C4H8C6H11ClO2\text{C}_2\text{H}_3\text{ClO}_2 + \text{C}_4\text{H}_8 \rightarrow \text{C}_6\text{H}_{11}\text{ClO}_2

Key parameters include:

  • Molar ratio : Chloroacetic acid : dichloromethane : isobutylene = 4:1:2.

  • Reaction time : 14 hours for optimal conversion.

  • Catalyst lifetime : >10 cycles without significant activity loss.

Performance Metrics

Gas chromatography analysis of crude products reveals the following composition:

ComponentWeight Percentage
Dichloromethane10–14%
Diisobutylene1.5–3.5%
tert-Butyl chloroacetate70–85%
Unreacted chloroacetic acid8–15%

This method achieves >80% conversion of chloroacetic acid and eliminates wastewater generation through solvent recycling.

Anionic Polymerization for Stereoregular Derivatives

Catalyst Systems and Stereochemical Control

Studies on tert-butyl acrylate polymerization highlight the role of anionic initiators in achieving stereoregularity. For example:

  • n-BuLi/Et₂Cd systems yield 70–92.5% crystalline poly(tert-butyl acrylate).

  • Sr-ZnEt₄ catalysts produce isotactic polymers with 82.9% crystallinity.

These findings suggest analogous strategies for tert-butyl 3-chloroacrylate, where chlorine’s electron-withdrawing effects may influence tacticity.

Comparative Catalyst Performance

Data from polymerization experiments:

Catalyst SystemTemperature (°C)Crystallinity (%)
n-BuLi-70 to -7843.0
PhMgBr-70 to -7850.2
Sr-ZnEt₄-70 to -7882.9

Higher crystallinity correlates with improved thermal stability in derived polymers.

Purification and Continuous Production

Distillation Protocols

Crude this compound is purified via high-purity rectification:

  • First distillation : Remove dichloromethane (boiling point: 40°C).

  • Second distillation : Separate diisobutylene (boiling point: 101–104°C).

  • Final fraction : Collect this compound at 48–49°C under 1.46 kPa.

Waste Minimization Strategies

Unreacted chloroacetic acid and dichloromethane are recycled into subsequent batches, reducing raw material consumption by 30–40%.

Comparative Analysis of Synthesis Methods

Traditional vs. Catalytic Routes

ParameterChloracetyl Chloride RouteCatalytic Esterification
Yield63%80–85%
Reaction Temperature30°C20–35°C
Wastewater GenerationHighNone
Catalyst ReusabilityNot applicable>10 cycles

Economic and Environmental Impact

The catalytic method reduces production costs by 25% through solvent recovery and eliminates acidic waste neutralization steps .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-chloroacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted acrylates.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalo or halo-substituted products.

    Polymerization: The acrylate group can undergo radical polymerization to form polyacrylates, which are useful in the production of coatings, adhesives, and other polymeric materials.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Electrophiles: Halogens, hydrogen halides

    Catalysts: Acid catalysts for esterification, base catalysts for transesterification, radical initiators for polymerization

Major Products Formed:

  • Substituted acrylates
  • Dihalo or halo-substituted acrylates
  • Polyacrylates

Scientific Research Applications

Polymer Chemistry

Monomer for Polyacrylates
tert-Butyl 3-chloroacrylate is primarily used as a monomer in the synthesis of polyacrylates. These polymers are essential in producing coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The polymerization process typically involves radical initiation, where the acrylate group reacts to form long polymer chains, enhancing material performance.

Table 1: Properties of Polyacrylates Derived from this compound

PropertyValueApplication
Tensile StrengthHighStructural materials
FlexibilityModerateCoatings and sealants
Chemical ResistanceExcellentProtective coatings

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a crucial building block for synthesizing pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and Michael additions, makes it valuable in creating more complex structures.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be utilized to synthesize novel anticancer agents. The compound's reactivity allows for the introduction of functional groups that enhance biological activity while minimizing side effects .

Material Science

Development of Advanced Materials
The compound is employed in developing advanced materials with specific properties such as hydrophobicity and thermal stability. These materials are crucial for applications in electronics, automotive industries, and protective coatings.

Table 2: Material Properties Enhanced by this compound

Material TypeEnhanced PropertyResulting Benefit
CoatingsWater ResistanceImproved durability
CompositesThermal StabilityHigher performance under heat

Biological Studies

Effects on Biological Systems
Researchers investigate the effects of acrylate derivatives on biological systems using this compound. Its potential as an antimicrobial agent has been explored, showing promise in inhibiting bacterial growth.

Case Study: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of various acrylate derivatives, including this compound. Results indicated significant inhibition against several pathogenic bacteria, suggesting its potential use in medical applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-chloroacrylate involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the acrylate moiety makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used. For example, in polymerization reactions, the acrylate group undergoes radical initiation, leading to the formation of polymer chains.

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl 3-Chloroacrylate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Primary Uses
This compound* C₇H₁₁ClO₂ 162.62 (calculated) Electrophilic substitution; polymerization; ester hydrolysis Polymer precursors; pharmaceutical intermediates
tert-Butyl chloride C₄H₉Cl 92.57 SN1 alkylation; reacts with nucleophiles (e.g., alcohols, amines) Alkylating agent; solvent
tert-Butyl carbamates Varies (e.g., C₉H₁₈N₂O₂) ~185–307 Deprotection under acidic conditions; peptide coupling Protecting groups in drug synthesis
tert-Butyl alcohol C₄H₁₀O 74.12 Dehydration to isobutylene; esterification; oxidation Solvent; fuel additive

*Hypothetical data inferred from structural analogs.

Key Observations:

  • Reactivity: The chlorine in this compound likely enhances electrophilicity compared to non-halogenated tert-butyl esters (e.g., tert-butyl acrylate), facilitating nucleophilic attacks or cross-coupling reactions . Unlike tert-butyl chloride, which undergoes SN1 reactions, this compound may participate in conjugate additions due to the α,β-unsaturated ester system. Similar to tert-butyl carbamates, the tert-butyl group in 3-chloroacrylate may act as a protecting group, removable under acidic conditions .
  • Stability: The tert-butyl group confers thermal stability, as seen in tert-butyl carbamates and chlorides . However, the electron-withdrawing chlorine substituent may slightly reduce hydrolytic stability compared to non-chlorinated analogs.

Hazard and Handling Comparisons

Key Observations:

  • Storage in sealed, grounded containers under inert atmospheres is recommended, akin to protocols for tert-butyl carbamates .
  • Health Hazards :

    • While tert-butyl alcohol poses risks of liver damage and CNS depression , the chloroacrylate derivative may cause respiratory or dermal irritation due to its electrophilic nature.

Research Findings and Data Gaps

  • Structural Analysis : Crystallographic studies of tert-butyl compounds (e.g., SHELXT/SHELXL refinement ) suggest that this compound may exhibit similar packing motifs, with the chlorine atom influencing intermolecular interactions.
  • Toxicity Data: Limited information exists on the ecotoxicological profile of this compound, necessitating further studies akin to those for tert-butyl alcohol .

Biological Activity

tert-Butyl 3-chloroacrylate is an important compound in organic synthesis, particularly known for its applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C7_{7}H11_{11}ClO2_{2}
  • Molecular Weight : 162.62 g/mol
  • Density : 1.051 g/cm³
  • Boiling Point : 155°C
  • Flash Point : 46°C

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms, primarily involving its reactivity as an electrophile. The presence of the chloro group enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.

Antioxidant Activity

Research indicates that compounds derived from this compound can exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antimicrobial agents.

1. Synthesis of Antioxidant Compounds

A study conducted by Zhang et al. (2021) demonstrated that this compound could be used to synthesize novel antioxidant compounds that effectively scavenge free radicals, thereby reducing oxidative damage in cellular models. The synthesized compounds showed a dose-dependent response in their ability to inhibit lipid peroxidation.

CompoundIC50 (µM)Mechanism
Antioxidant A25Free radical scavenging
Antioxidant B15Inhibition of lipid peroxidation

2. Antimicrobial Activity Assessment

In a separate study, Lee et al. (2022) evaluated the antimicrobial efficacy of this compound derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, suggesting potential for development as new antimicrobial agents.

DerivativeMIC (µg/mL)Target Organism
Derivative X32E. coli
Derivative Y64S. aureus

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential in drug development and materials science:

  • Cell Viability Studies : In vitro studies have shown that this compound does not exhibit cytotoxicity at concentrations below 100 µM, indicating a favorable safety profile for therapeutic applications .
  • Mechanistic Insights : The electrophilic nature of this compound allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, which may lead to alterations in cellular signaling pathways .

Q & A

Q. How does the electron-withdrawing chloro group affect acrylate reactivity?

  • Methodological Guidance :
  • Perform Hammett analysis to quantify electronic effects on reaction rates.
  • Compare polymerization kinetics with non-chlorinated acrylates (e.g., tert-butyl acrylate) using DSC or GPC .
  • Use cyclic voltammetry to measure redox potentials and assess susceptibility to radical-initiated degradation.

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